molecular formula C23H20BrClN2O2S2 B12031267 (3Z)-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B12031267
M. Wt: 535.9 g/mol
InChI Key: KQSAMVIBULQFON-VXPUYCOJSA-N
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Description

The compound (3Z)-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a variety of functional groups, including bromine, chlorine, and sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Introduction of the indole moiety: This step involves the reaction of the thiazolidinone intermediate with an indole derivative, typically under acidic conditions to facilitate the formation of the desired product.

    Bromination and chlorination: The final steps involve the selective bromination and chlorination of the molecule to introduce the halogen atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one: can undergo a variety of chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

(3Z)-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Potential use as a therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (3Z)-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to therapeutic effects.

Comparison with Similar Compounds

(3Z)-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one: can be compared to other similar compounds, such as:

    Thiazolidinones: These compounds share the thiazolidinone ring structure and have similar chemical properties.

    Indole derivatives: Compounds containing the indole moiety, which are known for their biological activity.

    Halogenated compounds: Molecules that contain halogen atoms, which can influence their reactivity and biological activity.

The uniqueness of This compound lies in its combination of these structural features, which gives it distinct chemical and biological properties.

Properties

Molecular Formula

C23H20BrClN2O2S2

Molecular Weight

535.9 g/mol

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20BrClN2O2S2/c1-2-3-6-11-26-18-10-9-15(24)12-16(18)19(21(26)28)20-22(29)27(23(30)31-20)13-14-7-4-5-8-17(14)25/h4-5,7-10,12H,2-3,6,11,13H2,1H3/b20-19-

InChI Key

KQSAMVIBULQFON-VXPUYCOJSA-N

Isomeric SMILES

CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)/C1=O

Canonical SMILES

CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C1=O

Origin of Product

United States

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